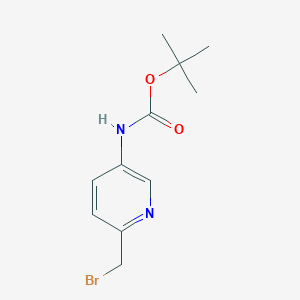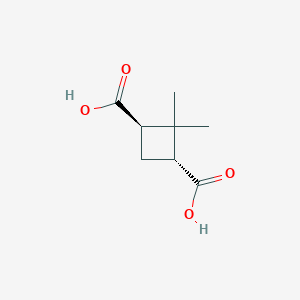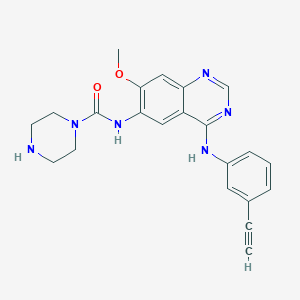![molecular formula C9H10BrN3 B13024731 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by a unique bicyclic structure that includes a pyrrole ring fused to a triazine ring. The presence of a bromine atom at the 7th position and an isopropyl group at the 2nd position further distinguishes this compound. Pyrrolo[2,1-f][1,2,4]triazine derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction typically requires the use of bromohydrazone intermediates, which undergo cyclization under acidic or basic conditions to form the desired pyrrolo[2,1-f][1,2,4]triazine core .
Another approach involves the formation of triazinium dicyanomethylide intermediates, which can be cyclized to yield the target compound. Transition metal-mediated synthesis and multistep synthesis routes have also been explored for the preparation of pyrrolo[2,1-f][1,2,4]triazine derivatives .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of readily available starting materials, such as pyrrole and bromine-containing reagents, is crucial for large-scale production. Process optimization includes controlling reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: The pyrrolo[2,1-f][1,2,4]triazine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of polar aprotic solvents and catalysts to facilitate the substitution.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases to promote ring closure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce compounds with modified functional groups. Cyclization reactions result in more complex fused ring systems .
Scientific Research Applications
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various chemical transformations.
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities and protein interactions.
Medicine: Pyrrolo[2,1-f][1,2,4]triazine derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their normal function, leading to the disruption of cellular processes such as proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-(methylthio)pyrrolo[1,2-f][1,2,4]triazine
- 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
Uniqueness
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the isopropyl group at the 2nd position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets .
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
7-bromo-2-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)9-11-5-7-3-4-8(10)13(7)12-9/h3-6H,1-2H3 |
InChI Key |
YCARHMNUKYSOKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=CC=C2Br)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Furo[3,2-b]pyridin-3-amine](/img/structure/B13024669.png)


![7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13024678.png)
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13024682.png)
![Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)



![4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
